molecular formula C8H9Cl3N2 B3346816 Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- CAS No. 124420-58-2

Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-

Cat. No. B3346816
CAS RN: 124420-58-2
M. Wt: 239.5 g/mol
InChI Key: BKVAXRGCWVZHRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives has been a topic of research . For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones has been used for the efficient synthesis of a series of 1,6-dihydropyridazines .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be analyzed using various techniques. For example, the structure of 3,6-Dichloro-4-methylpyridazine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyridazine derivatives have been involved in a variety of chemical reactions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be determined using various analytical techniques. For instance, 3,6-Dichloro-4-methylpyridazine is a brown crystalline powder . Its melting point is 86°C to 88°C and boiling point is 149°C to 151°C (21 mmHg) .

Mechanism of Action

The mechanism of action of pyridazine derivatives can vary depending on the specific compound and its biological target. For example, some pyridazine derivatives have been found to exhibit a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Safety and Hazards

The safety and hazards associated with pyridazine derivatives can vary depending on the specific compound. For instance, 3,6-Dichloro-4-methylpyridazine has been classified as Hazard Category H302+H312+H332-H315-H319-H335-H500 .

Future Directions

The future directions in the research of pyridazine derivatives are promising. These compounds are being explored for a wide range of pharmacological applications . Special attention is being given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

4,6-dichloro-3-(1-chloro-2-methylpropan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2/c1-8(2,4-9)7-5(10)3-6(11)12-13-7/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVAXRGCWVZHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NN=C(C=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154356
Record name Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124420-58-2
Record name Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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